molecular formula C20H23N7O2 B2933097 3-cyano-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide CAS No. 2034472-35-8

3-cyano-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide

Cat. No.: B2933097
CAS No.: 2034472-35-8
M. Wt: 393.451
InChI Key: AUYWADKILODRMR-UHFFFAOYSA-N
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Description

3-cyano-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide is a highly specialized compound notable for its application in scientific research, particularly within the fields of chemistry, biology, medicine, and industry. This compound features a complex structure consisting of various functional groups, which endow it with distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide typically involves multiple reaction steps. These may include nucleophilic substitution reactions, cyclization processes, and the utilization of specific reagents like cyanogen bromide for the introduction of the cyano group. Each step is finely tuned to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound scales up from laboratory methods, ensuring cost-efficiency and consistency. Key considerations include reactor design, temperature control, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide is known to undergo various types of reactions including:

  • Oxidation: Reaction with oxidizing agents can lead to the formation of oxidized derivatives.

  • Reduction: Treatment with reducing agents can yield reduced forms of the compound.

  • Substitution: The compound is susceptible to substitution reactions where specific functional groups can be replaced by others.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate and hydrogen peroxide are commonly used.

  • Reduction: : Sodium borohydride or lithium aluminum hydride are typical reducing agents.

  • Substitution: : Halogenating agents and other nucleophiles can facilitate substitution reactions.

Major Products

The specific products of these reactions vary depending on the conditions and reagents used, but typically include various substituted triazine derivatives and altered morpholino and pyrrolidinyl moieties.

Scientific Research Applications

Chemistry

In chemistry, 3-cyano-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide serves as a precursor or intermediate in the synthesis of more complex molecules. It is especially valuable in the development of new materials and catalytic systems.

Biology

The compound has applications in biological research, particularly in studying molecular interactions and pathways. Its specific structure allows for the investigation of binding mechanisms with enzymes and receptors.

Medicine

In the medical field, this compound is utilized in drug discovery and development. Its interactions with biological targets make it a potential candidate for the development of new therapeutic agents.

Industry

Industrial applications include the production of specialty chemicals and advanced materials. Its unique properties enable its use in the creation of polymers and coatings.

Mechanism of Action

The mechanism by which 3-cyano-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide exerts its effects involves binding to specific molecular targets such as enzymes, receptors, or proteins. The pathways typically involve the modulation of enzyme activity or receptor signaling, leading to altered biochemical and physiological responses.

Comparison with Similar Compounds

Compared to other compounds in the same class, 3-cyano-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide stands out due to its unique functional groups and the resulting chemical behavior. Similar compounds might include other triazine derivatives, but this one’s specific combination of cyano, morpholino, and pyrrolidinyl groups makes it particularly versatile and effective in its applications.

List of Similar Compounds

  • 1,3,5-Triazine Derivatives: : These include compounds with various substituents on the triazine ring.

  • Morpholino-Substituted Compounds: : Molecules featuring the morpholine group attached to different cores.

  • Cyano-Substituted Compounds: : This category includes compounds with the cyano group, providing similar reactivity profiles.

There you have it—hope that adds a bit of clarity and sparks your curiosity!

Properties

IUPAC Name

3-cyano-N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O2/c21-13-15-4-3-5-16(12-15)18(28)22-14-17-23-19(26-6-1-2-7-26)25-20(24-17)27-8-10-29-11-9-27/h3-5,12H,1-2,6-11,14H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYWADKILODRMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)CNC(=O)C3=CC=CC(=C3)C#N)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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